molecular formula C19H21BrN2OS B5478687 2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide

2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide

Cat. No.: B5478687
M. Wt: 405.4 g/mol
InChI Key: UEAFPKDOHVIQDW-UHFFFAOYSA-N
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Description

2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide is a complex organic compound with a unique structure that includes a thiazolium ring, an aniline group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide typically involves multiple steps. The process begins with the preparation of the thiazolium ring, followed by the introduction of the aniline and phenyl groups. Common reagents used in these reactions include bromine, aniline, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolium derivatives and compounds with aniline or phenyl groups. Examples include:

  • Thiazolium chloride
  • Aniline derivatives
  • Phenyl-substituted thiazoles

Uniqueness

What sets 2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(E)-2-anilinoprop-1-enyl]-4-methyl-3-phenyl-5H-1,3-thiazol-3-ium-4-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS.BrH/c1-15(20-16-9-5-3-6-10-16)13-18-21(19(2,22)14-23-18)17-11-7-4-8-12-17;/h3-13,22H,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAFPKDOHVIQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=[N+](C(CS1)(C)O)C2=CC=CC=C2)NC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=[N+](C(CS1)(C)O)C2=CC=CC=C2)/NC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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